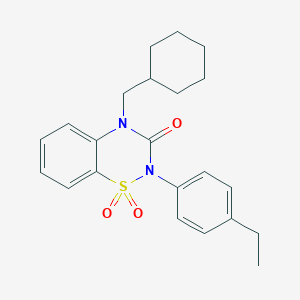![molecular formula C18H16FN5O B6451171 6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2548985-36-8](/img/structure/B6451171.png)
6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a fluoropyridine group, a carbonyl group, a pyrrole group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the fluoropyridine group could potentially be introduced through a Balts-Schiemann reaction . The carbonyl group might be introduced through a formylation reaction, and the pyrrole group through a Paal-Knorr synthesis . The nitrile group could potentially be introduced through a dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The fluoropyridine and pyrrole rings are aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the fluoropyridine group is less reactive than its chlorinated and brominated analogues . The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.
Gemifloxacin Synthesis
One of the most recognized applications of this compound is in the synthesis of Gemifloxacin , an oral broad-spectrum antibiotic. Gemifloxacin belongs to the fluoroquinolone class and is used to treat various bacterial infections .
Catalytic Protodeboronation
In the realm of catalysis, this compound participates in protodeboronation reactions. For instance, enantioenriched boronic esters can undergo protodeboronation with high stereospecificity, leading to valuable chiral products .
Fluorinated Heterocyclic Building Block
Researchers utilize this compound as a fluorinated heterocyclic building block in chemical synthesis. Its unique structure and fluorine substitution make it versatile for constructing diverse molecular architectures .
Drug Discovery and Medicinal Chemistry
Given its intriguing scaffold, scientists explore this compound for potential drug candidates. By modifying its substituents, they aim to design novel molecules with improved pharmacological properties. Its rigid bicyclic core may offer advantages in drug binding and selectivity.
Materials Science and Organic Electronics
The electron-rich pyrrolo[3,4-b]pyrrole moiety in this compound could find applications in materials science. Researchers investigate its properties for use in organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[1-(3-fluoropyridine-2-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-2-1-6-21-17(14)18(25)24-7-5-13-10-23(11-15(13)24)16-4-3-12(8-20)9-22-16/h1-4,6,9,13,15H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOITYZEJQISSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=C(C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6451100.png)
![3-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-5-fluorobenzamide](/img/structure/B6451108.png)
![5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine](/img/structure/B6451118.png)
![4-tert-butyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6451120.png)
![2-[1-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451134.png)
![2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451139.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B6451147.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(methylsulfanyl)benzamide](/img/structure/B6451154.png)
![4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451155.png)
![2-(4-chlorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6451162.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6451169.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6451179.png)
![2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451198.png)